Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve specific temperatures, pressures, and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]thiophene-3-carboxylate
- Ethyl [2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)-1,3-thiazol-4-yl]acetate
Uniqueness
Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential therapeutic applications. Its structure includes multiple functional groups that may contribute to its biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula : C27H29N2O3S
- Molecular Weight : 497.04876 g/mol
- CAS Number : 311785-31-6
Biological Activity Overview
The biological activity of the compound has been investigated primarily for its anticancer and antimicrobial properties. The following sections detail these activities supported by empirical data.
Anticancer Activity
Several studies have reported the compound's effectiveness against various cancer cell lines:
-
In Vitro Studies :
- The compound demonstrated significant cytotoxic effects against human colorectal cancer (Caco-2) cells, with a viability reduction of approximately 39.8% compared to untreated controls (p < 0.001) .
- Another study indicated that derivatives of similar structures showed enhanced anticancer activities against A549 (lung cancer) and Caco-2 cell lines, suggesting that modifications in the molecular structure can lead to improved efficacy .
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to increased cell death and reduced proliferation rates .
- Molecular docking studies suggest that it interacts with specific cellular targets involved in cancer progression, although further validation is required .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity :
- Research indicates that compounds with similar structures exhibit broad-spectrum antifungal activity against drug-resistant strains of Candida . While specific data on this compound's antifungal activity is limited, its structural analogs show promise.
- The potential for antibacterial activity has been suggested but requires more focused studies to confirm efficacy against specific bacterial strains.
Case Studies
A few notable case studies illustrate the compound's biological potential:
-
Study on Anticancer Efficacy :
In a comparative study involving various quinoline derivatives, ethyl 2-amino derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against MCF-7 breast cancer cells. This suggests a promising avenue for further development . -
Antimicrobial Testing :
Preliminary tests showed that related compounds effectively inhibited growth in several pathogenic fungi, indicating that ethyl 2-amino derivatives could be similarly effective .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C25H27N3O5S2 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
ethyl 2-amino-4-(4-methylsulfanylphenyl)-5-oxo-1-(4-sulfamoylphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H27N3O5S2/c1-3-33-25(30)23-21(15-7-11-17(34-2)12-8-15)22-19(5-4-6-20(22)29)28(24(23)26)16-9-13-18(14-10-16)35(27,31)32/h7-14,21H,3-6,26H2,1-2H3,(H2,27,31,32) |
InChI Key |
KUCTYMUMIJVLET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)SC)C(=O)CCC2)C4=CC=C(C=C4)S(=O)(=O)N)N |
Origin of Product |
United States |
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